molecular formula C12H15NO5 B180579 Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 14464-15-4

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B180579
CAS No.: 14464-15-4
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a hydroxypropanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate typically involves the esterification of 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate.

    Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Upon reaching the target site, the protecting group can be removed under specific conditions, allowing the active compound to exert its effects. The hydroxypropanoate moiety may participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Methyl 2-(((benzyloxy)carbonyl)amino)benzoate: Similar in structure but with a benzoate moiety instead of a hydroxypropanoate.

    Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Contains a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.

    Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate: An oxidized derivative with a carbonyl group in place of the hydroxy group.

These compounds share similar reactivity and applications but differ in their specific functional groups and resulting properties.

Properties

IUPAC Name

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314440
Record name Methyl N-[(benzyloxy)carbonyl]serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-15-4
Record name 14464-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)carbonyl]serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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